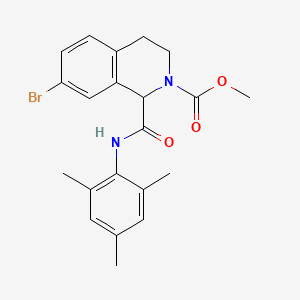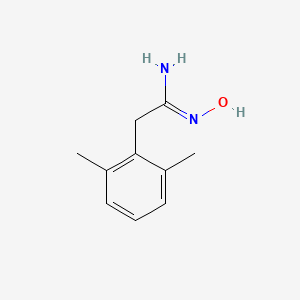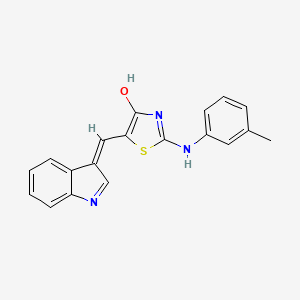![molecular formula C18H21N3O B2496208 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide CAS No. 2097915-43-8](/img/structure/B2496208.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide" falls within a class of organic compounds known for their varied applications in medicinal chemistry and material science. These compounds often exhibit significant biological activity, making them subjects of interest for synthesis and structural analysis.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of benzamide derivatives often employs palladium-catalyzed cross-coupling reactions or condensation reactions between appropriate amines and acyl chlorides or esters. The specific compound of interest might be synthesized through a targeted modification of related compounds, such as those derived from pyridine or benzamide precursors, utilizing strategies like N-alkylation or amidation under controlled conditions (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide detailed information on the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties. For related compounds, crystallographic studies have revealed centrosymmetric dimers facilitated by hydrogen bonding, a common motif that could potentially be observed in the compound of interest (Kranjc et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide and its derivatives have been explored for their potential in various scientific research applications. One significant area of study involves the synthesis of compounds with antimicrobial activity. For instance, a study by Ghorab et al. (2017) focused on synthesizing a series of compounds derived from N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide, evaluating their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The research highlighted the potential of these compounds in developing new antimicrobial agents with higher activity compared to reference drugs, demonstrating the importance of this chemical structure in medicinal chemistry research (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anticancer Activity and Pharmacokinetics
Another area of interest is the study of anticancer agents. Lukka et al. (2012) investigated a series of benzamide derivatives, including compounds structurally related to N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide, for their antitumor activity and pharmacokinetics in mice. The study provided insights into the role of lipophilicity and tumor pharmacokinetics on their antitumor efficacy, highlighting the potential of these compounds in cancer therapy (Lukka, Paxton, Kestell, & Baguley, 2012).
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-21(2)16-5-3-4-15(10-16)18(22)20-12-13-6-9-17(19-11-13)14-7-8-14/h3-6,9-11,14H,7-8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJRTZUPXEXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)


![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)



![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)